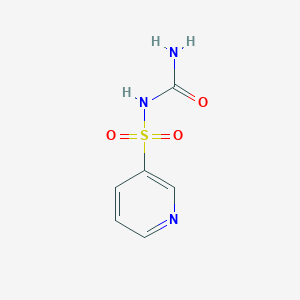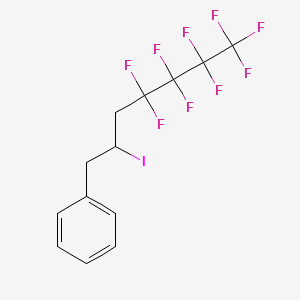
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring and a highly fluorinated alkyl chain with an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene typically involves the reaction of a fluorinated alkyl iodide with a benzene derivative. One common method is the nucleophilic substitution reaction, where the iodine atom in the fluorinated alkyl iodide is replaced by a benzene ring under specific conditions. For example, the reaction can be carried out in the presence of a Lewis acid catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydrogen, resulting in deiodination.
Reduction Reactions: The compound can undergo reduction reactions to form various products, depending on the reducing agents used.
Epoxide Ring Opening: In the presence of nucleophiles and Lewis acids, the compound can participate in epoxide ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tributyltin hydride (Bu3SnH) and benzoyl peroxide (Bz2O2) for deiodination, as well as methanol, acetone, thiourea, morpholine, and sodium azide for epoxide ring-opening reactions .
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and secondary alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Wirkmechanismus
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene involves its interaction with various molecular targets and pathways. The highly fluorinated alkyl chain and iodine atom contribute to its reactivity and ability to participate in substitution and reduction reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Similar in structure but lacks the benzene ring.
4,4,5,5,6,6,7,7,7-Nonafluoro-1,2-heptadiene: Contains a similar fluorinated alkyl chain but has a different functional group.
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: Similar fluorinated chain but with a hydroxyl group instead of iodine.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is unique due to the presence of both a highly fluorinated alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116486-80-7 |
|---|---|
Molekularformel |
C13H10F9I |
Molekulargewicht |
464.11 g/mol |
IUPAC-Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)benzene |
InChI |
InChI=1S/C13H10F9I/c14-10(15,11(16,17)12(18,19)13(20,21)22)7-9(23)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
LIKGUYKLKJSBLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



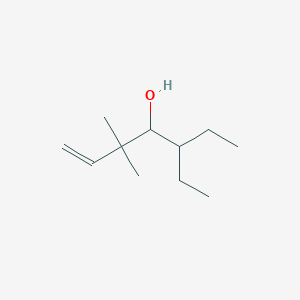
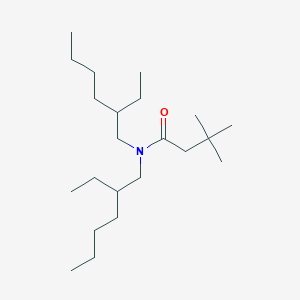
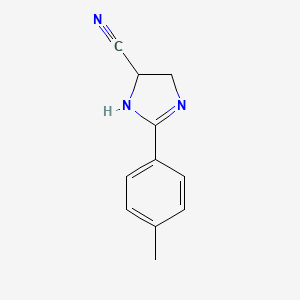
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
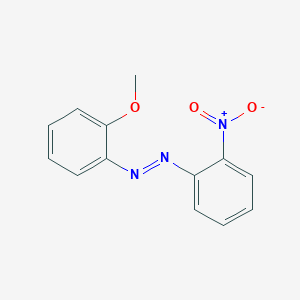
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)


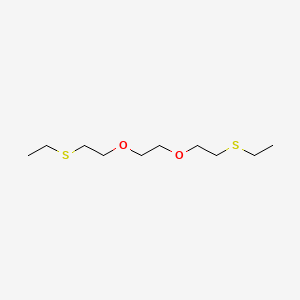
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)

